2-Bromo-3',4-dimethyl-1,1'-biphenyl
Description
Its molecular formula is inferred as C₁₄H₁₃Br, with a molecular weight of 261.16 g/mol. The compound’s structure combines electronic effects from the bromine substituent and steric contributions from the methyl groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions .
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
2-bromo-4-methyl-1-(3-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14(13)15/h3-9H,1-2H3 |
InChI Key |
OOQWRTGCLPJNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,4-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents (e.g., dimethyl sulfoxide).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, potassium carbonate, aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-3’,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine and methyl groups. These substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The bromine atom can participate in halogen bonding, while the methyl groups can affect the compound’s hydrophobic interactions and steric properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Biphenyls
3-Bromo-4-iodo-1,1'-biphenyl (CAS 900806-53-3)
- Molecular Formula : C₁₂H₈BrI
- Substituents : Bromine (2-position) and iodine (4-position).
- Key Differences: The iodine atom increases molecular weight (373.00 g/mol) and polarizability compared to the methyl groups in the target compound. Iodine’s larger atomic radius may influence steric hindrance and reaction kinetics in cross-coupling reactions. This compound is noted for applications in pharmaceutical and materials science due to its dual halogen reactivity .
4,4'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl (CAS 6161-47-3)
- Molecular Formula : C₁₄H₁₂Br₂O₂
- Substituents : Bromine (4,4') and methoxy groups (3,3').
- Key Differences: Methoxy groups enhance electron-donating effects, altering electronic properties compared to the electron-withdrawing bromine and neutral methyl groups in the target compound.
Methyl-Substituted Biphenyls
1,3-Dimethyl-1,3-disilacyclobutane ()
- Structure : Silicon-based cyclobutane with methyl groups.
- The target compound’s methyl groups may similarly influence conformational rigidity but lack the silicon-mediated reactivity .
EMAC2056 (4-Methoxyphenyl-substituted Biphenyl)
- Structure : Biphenyl-thiazole hybrid with 4-methoxyphenyl and nitrophenyl groups.
- Key Differences : The methoxy and nitro groups enhance electronic modulation, enabling dual inhibition of HIV-1 RT functions. In contrast, the target compound’s bromine and methyl groups may prioritize halogen-based reactivity over biological targeting .
Physicochemical and Reactivity Comparisons
Hydrophobicity (log P)
Reactivity in Cross-Coupling Reactions
- Target Compound : Bromine at the 2-position facilitates Suzuki-Miyaura couplings. highlights palladium-catalyzed coupling efficiency for similar bromobiphenyls, yielding terphenyl derivatives .
- 4,4'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl : Dual bromine sites enable sequential couplings, but methoxy groups may slow reaction rates due to steric effects .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | log P (Est.) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₃Br | Br (2), CH₃ (3', 4) | 261.16 | 4.2 | Organic synthesis intermediate |
| 3-Bromo-4-iodo-1,1'-biphenyl | C₁₂H₈BrI | Br (2), I (4) | 373.00 | 5.5 | Pharmaceuticals, materials |
| 4,4'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl | C₁₄H₁₂Br₂O₂ | Br (4,4'), OCH₃ (3,3') | 420.06 | 4.8 | Polymer chemistry |
| EMAC2056 | C₂₂H₁₇N₃O₂S | Biphenyl-thiazole hybrid | 403.45 | 3.9 | HIV-1 RT inhibition |
Q & A
Q. What are the most reliable synthetic routes for 2-Bromo-3',4-dimethyl-1,1'-biphenyl, and how do reaction conditions influence yield?
The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of brominated biphenyl precursors with methyl-substituted boronic acids under inert atmospheres (e.g., nitrogen) at 80–100°C typically achieves moderate to high yields (60–85%) . Key variables include catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), base selection (K₂CO₃ or Cs₂CO₃), and solvent polarity (toluene or DMF). Side reactions, such as dehalogenation or homocoupling, can be minimized by optimizing stoichiometry and reaction time.
Q. How can researchers validate the purity and structural integrity of this compound?
Standard characterization involves:
- NMR spectroscopy : Confirm substitution patterns via ¹H (aromatic proton splitting) and ¹³C signals (e.g., methyl groups at δ 20–25 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.0 for C₁₄H₁₃Br).
- Chromatography (HPLC/GC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm . Discrepancies in melting points or spectral data may indicate impurities, necessitating recrystallization (e.g., ethanol/water mixtures).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in fume hoods due to potential bromine vapor release .
- Waste disposal : Neutralize halogenated byproducts with sodium bicarbonate before aqueous disposal.
- Storage : Keep in amber glass vials at 2–8°C under inert gas to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic and steric effects of substituents in this compound?
Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) simulate steric hindrance from methyl groups and electron-withdrawing effects of bromine. For example:
| Parameter | Value (B3LYP/6-31G(d,p)) |
|---|---|
| C-Br bond length | 1.89 Å |
| Dihedral angle | 45° (between biphenyl rings) |
| These models help predict regioselectivity in electrophilic substitution reactions . |
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. Solutions include:
Q. How does this compound perform as a precursor for functional materials (e.g., liquid crystals or OLEDs)?
The bromine atom enables further functionalization (e.g., Sonogashira coupling for alkynylated derivatives). Methyl groups enhance thermal stability (TGA decomposition >250°C), making it suitable for:
- Liquid crystals : Modify mesophase behavior by introducing chiral centers.
- OLEDs : Act as electron-transport layers when combined with fluorophores . Comparative studies with non-methylated analogs show improved solubility in non-polar solvents (e.g., hexane).
Q. What catalytic systems optimize the dehalogenation of this compound for sustainable chemistry applications?
Photocatalytic debromination using TiO₂ nanoparticles under UV light (λ = 365 nm) achieves >90% conversion in 4 hours. Key factors:
- Catalyst doping : Ag-TiO₂ enhances charge separation efficiency.
- Solvent : Ethanol/water mixtures (1:1) minimize side products. This method reduces reliance on toxic reagents (e.g., Bu₃SnH) and aligns with green chemistry principles .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
